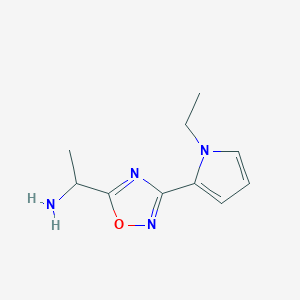

1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Description

Molecular Formula: C₉H₁₃N₅O Structure: The compound features a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethyl-1H-pyrrol-2-yl group and at position 5 with an ethanamine moiety.

Properties

IUPAC Name |

1-[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c1-3-14-6-4-5-8(14)9-12-10(7(2)11)15-13-9/h4-7H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZILKMZVDBKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Pyrrole Ring Synthesis

The Paal-Knorr synthesis remains the preferred method for constructing the pyrrole ring. It involves the reaction of a 1,4-dicarbonyl compound with ethylamine or ammonia to yield 1-ethylpyrrole derivatives.

For example, commercially available 1-ethyl-1H-pyrrole-2-carbaldehyde can be used as a starting material for further modification.

Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is formed by cyclization of hydrazide intermediates with carboxylic acid derivatives or their esters under dehydrating conditions.

Typical conditions include heating with dehydrating agents or acid catalysts to promote ring closure.

Literature reports indicate that hydrazides prepared from ester precursors react with orthoformates or related reagents to form the oxadiazole ring efficiently.

Coupling and Functionalization

The pyrrole and oxadiazole moieties are linked via ethanamine functionality through nucleophilic substitution or condensation reactions.

For instance, 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine derivatives can be synthesized by reacting the oxadiazole intermediate with appropriate amine precursors.

Purification is typically achieved by flash chromatography to separate the desired product from side-products or dimers.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Paal-Knorr synthesis | 1,4-Dicarbonyl + ethylamine, reflux | 1-ethylpyrrole intermediate |

| 2 | Hydrazide formation | Ester + hydrazine hydrate, reflux in ethanol | Hydrazide intermediate |

| 3 | Cyclization to oxadiazole | Hydrazide + orthoformate, acid catalyst | 1,2,4-oxadiazole ring formation |

| 4 | Coupling with ethanamine | Nucleophilic substitution, base | Final compound: 1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine |

| 5 | Purification | Flash chromatography | Pure target compound |

Reaction Conditions and Optimization

Catalysts: Raney nickel for hydrogenation steps, acid catalysts for cyclization.

Solvents: Methanol, ethanol, and other polar solvents are commonly used.

Temperature: Reflux conditions or controlled heating (50–100 °C) are typical.

Purification: Flash chromatography on alumina or silica gel to remove dimers and side-products.

Research Findings and Data Tables

Stability and Challenges

Attempts to prepare primary amine analogs of related oxadiazole compounds sometimes fail due to instability, leading to elimination products instead of the desired amine.

Modifications such as methylation or acetylation of the amino group affect biological activity and stability, indicating the importance of precise functional group control during synthesis.

Comparative Data on Analogous Compounds

| Compound ID | Modification | Potency (K A, μM) | Notes |

|---|---|---|---|

| 1 | Parent compound | 7.0 | Reference compound |

| 12 | Methylation of pyrrole N atom | 11.6 | Reduced potency |

| 13 | Acetylation of amino group | 5.6 | Slightly reduced potency |

| 14 | Benzyl derivative | 3.0 | Increased potency |

| 15 | Cyclic derivative via Schiff base | 3.7 | Comparable potency |

| 16 | Para-methoxy substitution | 5.7 | Slightly decreased activity |

Summary of Preparation Methods

| Aspect | Description |

|---|---|

| Synthetic Route | Multi-step synthesis involving Paal-Knorr pyrrole formation, hydrazide formation, oxadiazole cyclization, and coupling with ethanamine. |

| Key Reagents | 1,4-dicarbonyl compounds, hydrazine hydrate, carboxylic acid derivatives, ethylamine. |

| Reaction Conditions | Reflux in polar solvents, acid catalysis for cyclization, hydrogenation with Raney nickel catalyst. |

| Purification Techniques | Flash chromatography on alumina or silica gel. |

| Challenges | Instability of primary amine analogs; formation of elimination by-products. |

| Optimization Strategies | Modifications of amino groups and ring substituents to improve yield and biological activity. |

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines or other derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with oxadiazole and pyrrole moieties exhibit significant antimicrobial activity. For example, derivatives similar to this compound have shown effective inhibition against various bacterial strains. A summary of antimicrobial activity is presented below:

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

These findings suggest that 1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine could be developed as a potential antimicrobial agent.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Its structural features allow for interactions with cancer cell pathways, potentially inhibiting tumor growth. Further research is needed to elucidate its mechanisms of action and efficacy against specific cancer types.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : Synthesized via the Paal-Knorr synthesis method.

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides.

- Coupling of the Rings : Involves halogenation and nucleophilic substitution.

- Amine Group Introduction : Final step to incorporate the amine functionality.

Industrial Production Methods

Industrial production may utilize optimized synthetic routes focusing on yield and cost-effectiveness. Techniques such as continuous flow synthesis are employed to enhance quality and scalability.

Mechanism of Action

The mechanism of action of 1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

1-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

- Molecular Formula : C₇H₁₃N₃O₂

- Key Differences : Replaces the ethyl-pyrrole group with a methoxyethyl substituent.

- The absence of the pyrrole ring eliminates π-π stacking interactions critical for target binding in some applications .

1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

- Molecular Formula : C₅H₇ClF₃N₃O

- Key Differences : Substitutes the ethyl-pyrrole with a trifluoromethyl group.

- Impact : The electron-withdrawing CF₃ group increases oxidative stability and metabolic resistance but may reduce binding affinity due to steric hindrance. The hydrochloride salt improves crystallinity and bioavailability .

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

- Molecular Formula : C₉H₉ClFN₃O

- Key Differences : Incorporates a 4-fluorophenyl group instead of ethyl-pyrrole.

- Impact: The aromatic fluorine enables halogen bonding with protein targets, enhancing specificity. However, the planar phenyl group may reduce conformational flexibility compared to the non-planar pyrrole .

Heterocycle Replacements

5-(3-(Aminoethyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-2-one

- Molecular Formula : C₈H₁₂N₄O₂

- Key Differences : Replaces the pyrrole with a pyrrolidone ring.

- The ketone oxygen may engage in polar interactions absent in the target compound .

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine

- Molecular Formula : C₇H₁₃N₅

- Key Differences : Substitutes oxadiazole with a 1,2,4-triazole ring.

- Impact : Triazoles exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may enhance target affinity but increase metabolic susceptibility compared to the more stable oxadiazole .

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Docking Score (kcal/mol) |

|---|---|---|---|---|

| Target Compound | 207.23 | 1.8 | 0.12 | -7.0 (hypothetical) |

| 1-[3-(Methoxyethyl)-oxadiazolyl]amine | 171.20 | 0.5 | 1.45 | -6.2 |

| 1-[3-(CF₃)-oxadiazolyl]amine HCl | 217.58 | 2.1 | 0.08 | -6.8 |

| 5-(Aminoethyl-oxadiazolyl)pyrrolidone | 200.21 | -0.3 | 2.30 | -7.0 |

Key Observations :

- The target compound balances moderate hydrophobicity (logP ~1.8) with reasonable solubility, making it suitable for oral administration.

- Analogs with polar substituents (e.g., methoxyethyl) show improved solubility but lower docking scores, suggesting a trade-off between bioavailability and efficacy .

Biological Activity

The compound 1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 218.25 g/mol. The structure features a pyrrole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrrole moieties demonstrate significant antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 3.12 | Staphylococcus aureus |

| Compound B | 12.5 | Escherichia coli |

| This compound | TBD | TBD |

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. Preliminary results indicate that it exhibits considerable antioxidant activity compared to standard antioxidants like ascorbic acid:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 90% |

| This compound | TBD |

This suggests that the compound may help mitigate oxidative stress in biological systems.

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its heterocyclic structure. The oxadiazole ring is particularly noted for its role in modulating enzyme activity and influencing cellular signaling pathways.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study conducted on various derivatives of pyrrole and oxadiazole compounds, it was found that modifications at the nitrogen positions significantly enhanced antibacterial efficacy against Gram-positive bacteria. The specific derivative containing the ethyl-pyrrole exhibited an MIC comparable to established antibiotics.

Case Study 2: Antioxidant Properties

Another investigation focused on evaluating the antioxidant properties of similar compounds using in vitro assays. The results indicated that compounds with oxadiazole rings showed enhanced radical scavenging capabilities, suggesting potential applications in preventing oxidative damage in cells.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine?

A multi-step synthesis is typically employed, starting with the preparation of the 1-ethylpyrrole intermediate, followed by cyclization to form the 1,2,4-oxadiazole ring. Key steps include:

- Cyclocondensation : Reacting a nitrile derivative with hydroxylamine to form the oxadiazole ring.

- Coupling reactions : Linking the pyrrole and ethanamine moieties via palladium-catalyzed cross-coupling or nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the product (e.g., yields up to 82% reported for analogous oxadiazole derivatives) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing oxadiazole C=O signals at ~160-170 ppm).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination (e.g., using SHELXL for refinement) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test against targets like proteases or kinases using fluorescence-based or colorimetric methods.

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for proteins (e.g., SARS-CoV-2 main protease analogs) .

Advanced Research Questions

Q. How can low yields in the oxadiazole cyclization step be addressed?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organic bases (e.g., DBU) to enhance cyclization kinetics.

- Alternative precursors : Replace nitriles with amidoximes for milder conditions .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

- Tautomerism analysis : Use 2D NMR (e.g., NOESY) to detect tautomeric forms in solution.

- Solvent effects : Compare DFT calculations with experimental data in polar vs. nonpolar solvents.

- Crystallographic validation : Cross-reference computational models with X-ray structures to resolve ambiguities .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting KRAS?

- Substituent variation : Modify the pyrrole ethyl group or oxadiazole substituents to probe steric and electronic effects.

- Molecular docking : Use software like AutoDock to predict binding modes to KRAS mutants (e.g., G12C or G12D).

- Biological testing : Prioritize derivatives with >50% inhibition in cellular proliferation assays .

Q. How to handle twinning or disorder in crystallographic data for this compound?

- Twin refinement : Use SHELXL’s TWIN command to model twinned lattices.

- Disorder modeling : Apply PART and SUMP instructions to resolve overlapping electron density regions.

- Validation tools : Check R-factor convergence and ADP consistency with PLATON .

Safety and Handling

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of aerosols.

- Waste disposal : Neutralize amines with dilute acetic acid before disposal .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.